Product packaging for Quinoline-2,5-diamine(Cat. No.:CAS No. 1421314-22-8)

Quinoline-2,5-diamine

Cat. No.: B3239644
CAS No.: 1421314-22-8
M. Wt: 159.19 g/mol
InChI Key: ANOKSOJDHQMKIW-UHFFFAOYSA-N
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Description

Quinoline-2,5-diamine (CAS 1421314-22-8) is a high-value aminoquinoline derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound features a quinoline scaffold, which is a privileged structure in drug discovery due to its broad spectrum of biological activities . The molecular formula is C9H9N3, and it has a molecular weight of 159.19 g/mol . The quinoline core is recognized for its significant role in antiviral research. Quinoline-based compounds have demonstrated potent activity against a diverse range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus, Ebola virus, and SARS virus . These compounds often act by targeting key viral proteins or enzymes, making the this compound scaffold a critical intermediate in the development of novel therapeutic agents . Beyond its antiviral potential, this diamine-substituted quinoline is a key precursor in the synthesis of more complex heterocyclic systems for investigating new anticancer and antibacterial pathways . Supplied at a minimum purity of 95% to 98% , this product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Safety Information: This compound may cause harmful effects if swallowed, skin and eye irritation, and respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B3239644 Quinoline-2,5-diamine CAS No. 1421314-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOKSOJDHQMKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Quinoline 2,5 Diamine and Precursors

Classical Multi-Step Synthetic Pathways

The traditional synthesis of the Quinoline-2,5-diamine scaffold relies on established methods for building the quinoline (B57606) ring, followed by functional group interconversions to install the required amine moieties.

Condensation Reactions for Quinoline Ring Formation

The construction of the fundamental quinoline skeleton is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to substituted quinolines that can serve as precursors. The choice of starting material is crucial for positioning substituents that can later be converted into amino groups at the C5 position.

The Skraup synthesis is a robust method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). pharmaguideline.comiipseries.org To achieve substitution at the 5-position, a meta-substituted aniline is required. For instance, the Skraup reaction with m-nitroaniline has been shown to produce a mixture of 5-nitroquinoline and 7-nitroquinoline. Similarly, m-aminobenzoic acid yields a mixture of quinoline-5- and -7-carboxylic acids. These 5-substituted products can then be carried forward for further functionalization at the 2-position and subsequent conversion of the C5-substituent.

The Friedländer synthesis offers another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganicreactions.org This method is catalyzed by either acid or base. wikipedia.orgalfa-chemistry.com By selecting a 2-amino-6-nitrobenzaldehyde as the starting material, a 5-nitroquinoline core can be constructed, which is a key intermediate for this compound.

The Combes quinoline synthesis utilizes the acid-catalyzed condensation of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.com Starting with an appropriately substituted aniline, this method can also yield a quinoline core primed for amination.

These classical condensation reactions are fundamental for creating the bicyclic quinoline system, but they represent only the initial phase in the multi-step synthesis of the target diamine.

Strategic Amination at the 2,5-Positions

Once a quinoline ring with appropriate precursor functionalities is synthesized, the next critical phase is the introduction of the amino groups. This is typically achieved through the reduction of nitro groups or by nucleophilic substitution of leaving groups like halogens.

The most common and direct pathway to this compound involves the synthesis of a 2,5-dinitroquinoline or a 5-nitro-2-haloquinoline intermediate. The subsequent reduction of the nitro groups is a well-established transformation. A variety of reducing agents can be employed, such as:

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

Iron powder (Fe) in acidic medium (e.g., acetic acid or HCl).

Sodium dithionite (Na₂S₂O₄).

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed to introduce an amino group. For example, a 2,5-dichloroquinoline precursor could be reacted with ammonia or an ammonia equivalent. However, controlling the regioselectivity and the potential for side reactions can make this approach more complex than the reduction of nitro compounds. The amination of haloquinolines, particularly at the 4-position, has been achieved by condensation with various amines. plos.org Introducing amino groups at both the 2- and 5-positions would require carefully controlled reaction conditions.

Utilization of Named Reactions in Quinoline Synthesis

Specific named reactions can be strategically employed to generate highly functionalized quinoline intermediates that are precursors to the target molecule.

The Vilsmeier-Haack reaction is a powerful tool for the formylation and chlorination of activated aromatic systems. chemijournal.com When applied to N-arylacetamides (acetanilides), it yields 2-chloro-3-formylquinolines. researchgate.net By starting with an acetanilide bearing an electron-withdrawing group like a nitro group at the meta-position (e.g., m-nitroacetanilide), this reaction can produce a 2-chloro-5-nitro-3-formylquinoline intermediate. This molecule contains the necessary precursors at positions 2 and 5. Subsequent chemical steps would be required to remove the C3-formyl group and convert the C2-chloro and C5-nitro groups into the desired amines.

The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in strong acid, such as sulfuric acid, to produce a 2-hydroxyquinoline (a quinolone). wikipedia.org To create a precursor for this compound, one could start with m-nitroaniline, convert it to a β-ketoanilide, and then cyclize it to form 5-nitro-2-hydroxyquinoline. This intermediate would then necessitate two further transformations: conversion of the 2-hydroxyl group to an amine and reduction of the 5-nitro group.

Table 1: Comparison of Classical Named Reactions for Precursor Synthesis Click on a row to display more information about the reaction.

ReactionStarting MaterialsKey Intermediate TypeAdvantagesDisadvantages
Skraup m-Substituted aniline, Glycerol, H₂SO₄, Oxidizing agent5-Substituted quinoline (e.g., 5-nitroquinoline)One-pot reaction, readily available starting materials.Harsh conditions (strong acid, high temp), often gives isomeric mixtures.
Friedländer 2-Amino-6-nitrobenzaldehyde, α-Methylene ketone5-Nitro-substituted quinolineHigh versatility, generally good yields. nih.govPrecursor 2-aminoaryl aldehydes can be unstable.
Vilsmeier-Haack m-Nitroacetanilide, POCl₃, DMF2-Chloro-5-nitro-3-formylquinolineCreates a highly functionalized intermediate. researchgate.netMulti-step process to remove formyl and convert chloro/nitro groups.
Knorr β-Ketoanilide (from m-nitroaniline)5-Nitro-2-hydroxyquinolineProvides a route to 2-functionalized quinolines.Requires subsequent conversion of the hydroxyl group. wikipedia.org

Modern and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods. These approaches often involve catalysis and alternative energy sources to reduce waste and improve reaction conditions. researchgate.netijpsjournal.com

Catalytic Syntheses of this compound

Catalysis offers a greener alternative to stoichiometric reagents for both the formation of the quinoline ring and the subsequent amination steps.

Catalytic Reduction: The reduction of a 2,5-dinitroquinoline precursor is a prime candidate for green catalysis. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel, is a highly efficient and clean method. This process typically proceeds under mild conditions and produces water as the only byproduct, making it an atom-economical and environmentally friendly choice.

Catalytic C-H Amination: More advanced strategies involve the direct introduction of amino groups through transition-metal-catalyzed C-H activation. For instance, copper-catalyzed direct amination of quinoline N-oxides has been developed to install an amino group at the C2 position. acs.orgnih.gov This method can be highly efficient and avoids the need for pre-functionalization with a leaving group. nih.gov A synthetic strategy could involve the C2-amination of a 5-nitroquinoline-N-oxide, followed by the reduction of both the N-oxide and the nitro group to yield the final product. Iron-catalyzed C-H activation has also been shown to be an effective, waste-minimized approach for functionalizing the C2 position.

Table 2: Selected Catalytic Methods in Quinoline Synthesis Click on a row to display more information about the method.

MethodSubstrate ExampleCatalyst / ReagentsProduct TypeGreen Features
Catalytic Hydrogenation 2,5-DinitroquinolineH₂, Pd/C2,5-DiaminoquinolineHigh atom economy, water is the only byproduct, mild conditions.
Cu-Catalyzed C-H Amination Quinoline N-OxideCuI, Secondary Amine2-Aminoquinoline (B145021)Direct C-H functionalization, avoids pre-functionalization. acs.org
Fe-Catalyzed C-H Activation Quinoline N-OxideFeSO₄C2-Functionalized QuinolineUses an inexpensive, earth-abundant metal catalyst.
Nanocatalyzed Friedländer 2-Aminoaryl ketone, Dicarbonyl compoundFe₃O₄ NanoparticlesPolysubstituted quinolineRecyclable catalyst, high yields, often in green solvents like water. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology can be applied to many of the classical and modern synthetic steps toward this compound.

Numerous named reactions for quinoline synthesis, including the Friedländer, Skraup, and Combes syntheses, have been successfully adapted to microwave conditions. iipseries.orgjk-sci.com For example, the Friedländer synthesis mediated by Nafion under microwave irradiation provides an environmentally friendly route to quinolines. mdpi.com Microwave irradiation can dramatically reduce reaction times from hours to mere minutes. nih.gov This rapid heating can also improve yields by minimizing the formation of side products that may occur during prolonged heating. nih.gov

Furthermore, nucleophilic substitution reactions and the cyclization steps involved in forming fused heterocyclic systems containing a quinoline moiety have been shown to be significantly enhanced by microwave assistance, often proceeding in minutes with improved yields. frontiersin.org The application of microwave energy to the reduction of nitro groups or the catalytic amination steps could similarly offer substantial improvements in efficiency for the synthesis of this compound.

Solvent-Free Reaction Conditions

In recent years, green chemistry principles have driven the development of solvent-free reaction conditions to minimize environmental impact. These methods are applicable to key steps in the synthesis of quinoline derivatives, including the final reduction of the nitro group to form the diamine.

One prominent solvent-free method is the mechanocatalytic hydrogenation of nitro compounds. researchgate.net This technique utilizes a planetary ball mill to provide the energy for the reaction, avoiding the need for a solvent. The nitroaromatic precursor, a solid catalyst like palladium on carbon (Pd/C), and hydrogen gas are combined in a pressurized stainless steel jar. The mechanical action of the milling media facilitates the reaction under mild conditions, converting nitro groups to anilines in good to excellent yields while tolerating other functional groups. researchgate.net

Another effective solvent-free approach involves using hydrazine hydrate supported on alumina, often in the presence of an iron catalyst like FeCl₃·6H₂O, under microwave irradiation. researchgate.net This method provides rapid and efficient reduction of aromatic nitro compounds to their corresponding amines. The absence of a traditional solvent simplifies the work-up process and reduces waste generation. researchgate.net

The table below summarizes representative research findings for solvent-free reduction of nitroarenes, a reaction analogous to the final step in this compound synthesis.

Catalyst / Reagent SystemReaction ConditionsSubstrate TypeYield
Pd/C, H₂ gasPlanetary ball mill, 5 bar H₂Functionalized nitroarenesGood to Excellent
Hydrazine hydrate / Alumina / FeCl₃·6H₂OMicrowave irradiationAromatic nitro compoundsGood

This table is generated based on data from analogous reactions and represents the applicability of these methods.

Regioselective Synthesis Challenges and Solutions

For instance, the Skraup synthesis, which constructs the quinoline ring from an aniline and glycerol, presents regiochemical ambiguity when using substituted anilines. nih.govbrieflands.com Starting with a meta-substituted aniline can lead to the formation of both 5- and 7-substituted quinoline isomers, which are often difficult to separate. brieflands.com Similarly, the Friedländer synthesis can face regioselectivity issues when an unsymmetrical ketone is used as a reactant. nih.gov

Modern synthetic chemistry offers several solutions to overcome these challenges:

Use of Pre-functionalized Precursors: The most straightforward solution is to begin the synthesis with starting materials where the desired substitution pattern is already established. For the synthesis of this compound, this involves building the quinoline ring from a benzene-derived precursor that already contains a nitrogen functionality (or a precursor like a nitro group) at the correct position.

Directed Metallation: Advanced organometallic techniques provide powerful control over regioselectivity. Directed magnesiation, for example, allows for the selective deprotonation and subsequent functionalization of specific positions on the quinoline ring by using sterically hindered magnesium amide bases. acs.org This approach enables the precise introduction of substituents at positions that are not accessible through classical electrophilic substitution reactions.

Catalyst-Controlled Annulation: The development of sophisticated transition metal catalysts has enabled novel cascade annulation reactions that can produce highly substituted quinolines with excellent regioselectivity. Copper(II)-catalyzed systems, for instance, have been used for the one-pot synthesis of 2,4-disubstituted quinolines from simple anilines and alkynes, demonstrating high control over the final substitution pattern. While this specific example yields a different isomer, the underlying principle of using a catalyst to orchestrate the bond-forming events represents a key solution to regiochemical challenges.

Purification and Isolation Methodologies

The purification of this compound and its aminoquinoline precursors is complicated by the basic nature of the amino groups, which can lead to strong interactions with stationary phases in chromatography and potential degradation.

A significant challenge arises from the choice of reduction method for the nitro precursor. The use of reducing agents like iron in acidic media can result in the formation of iron sludge, which complicates the isolation of the final product. Furthermore, aminoquinolines are known to form complexes with iron, making separation even more difficult. google.com

Several effective purification methodologies are employed to isolate aminoquinolines with high purity:

Column Chromatography with Basic Modifiers: Standard silica (B1680970) gel chromatography is often challenging for basic compounds like aminoquinolines due to the acidic nature of the silica. This can cause significant streaking of the product spot and, in some cases, irreversible adsorption. To counter this, the eluent is typically modified with a small amount of a base, such as triethylamine or ammonia, to neutralize the acidic sites on the silica gel and ensure smooth elution of the product. plos.org

Reversed-Phase HPLC: For polar and basic compounds, preparative high-performance liquid chromatography (HPLC) using a reversed-phase column (like C18) is a highly effective purification technique. Using a buffered mobile phase, such as an ammonium acetate (B1210297) buffer in methanol, helps to control the pH and ensure good peak shape and separation. nih.gov

Recrystallization: Crystallization from a suitable solvent is a powerful method for purifying solid compounds. For quinoline derivatives, solvents such as ethanol or chloralkanes have been used effectively. google.comgoogle.comresearchgate.net This method involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

The following table summarizes common purification techniques for aminoquinolines.

MethodStationary/Mobile Phase or SolventKey Considerations
Column ChromatographySilica gel / Hexane-Ethyl Acetate + TriethylamineAddition of a basic modifier is crucial to prevent product loss and tailing.
Preparative RP-HPLCC18 silica / Methanol + Ammonium Acetate BufferExcellent for polar, basic compounds; allows for high-resolution separation. nih.gov
RecrystallizationEthanol or ChloralkanesEffective for solid products; solvent choice is critical for achieving high purity and yield. google.comgoogle.comresearchgate.net
Acid-Base ExtractionAqueous HCl / Aqueous NaOHExploits the basicity of the amine groups to separate the product from neutral or acidic impurities.

This table outlines general methodologies applicable to the purification of this compound and related compounds.

Derivatization and Functionalization Strategies of Quinoline 2,5 Diamine

N-Functionalization of Amine Groups

The presence of two primary amine groups at the C2 and C5 positions offers rich opportunities for derivatization through a variety of nitrogen-centered reactions. These transformations are typically high-yielding and allow for the introduction of diverse functionalities.

Acylation and Sulfonylation Reactions

The primary amine groups of Quinoline-2,5-diamine are readily nucleophilic and can be functionalized through reactions with acylating and sulfonylating agents.

Acylation: This reaction involves treating the diamine with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. Copper catalysis can also be employed in domino reactions that involve both N-acylation and subsequent C-H functionalization. For instance, the reaction of 8-aminoquinolines with acyl halides in the presence of a copper catalyst can lead to N-acylation followed by C5-H halogenation nih.gov. This highlights a potential pathway for the dual functionalization of the this compound core.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine yields sulfonamides. While direct sulfonylation of this compound is not extensively documented, the established reactivity of aminoquinolines suggests this transformation is highly feasible. The resulting sulfonamides are important structural motifs in medicinal chemistry.

These reactions can be controlled to achieve mono- or di-functionalization depending on the stoichiometry of the reagents and reaction conditions.

Reaction TypeReagent ClassTypical ConditionsProduct
AcylationAcyl Halides, AnhydridesBase (e.g., Pyridine, Et3N), Aprotic SolventAmide
SulfonylationSulfonyl ChloridesBase (e.g., Pyridine, Et3N), Aprotic SolventSulfonamide

Alkylation and Arylation Reactions

Alkylation: The amine groups can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. However, this method can suffer from a lack of selectivity, often leading to overalkylation. A more controlled approach is reductive amination, where the diamine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to yield N-alkylated products. A metal-free, boronic acid-catalyzed reductive alkylation of quinolines with aldehydes and a Hantzsch ester provides a step-economical route to N-alkylated tetrahydroquinolines under mild conditions organic-chemistry.orgacs.org.

Arylation: The introduction of aryl groups at the nitrogen centers is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling amines with aryl halides or triflates using a palladium catalyst with a suitable phosphine ligand wikipedia.org. This reaction is known for its broad substrate scope and functional group tolerance, making it highly applicable for the N-arylation of this compound wikipedia.orgnih.govnih.gov. The choice of ligand is critical for reaction efficiency and has evolved through several "generations" of catalyst systems to accommodate a wider range of substrates under milder conditions wikipedia.org.

Reaction TypeMethodKey ReagentsProduct
AlkylationReductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH4)N-Alkyl Amine
ArylationBuchwald-Hartwig AminationAryl Halide/Triflate, Pd Catalyst, Phosphine Ligand, BaseN-Aryl Amine

Formation of Schiff Bases and Related Imines

The primary amine groups of this compound readily condense with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases redalyc.orgnih.govnih.govnih.gov. The reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration youtube.com. The equilibrium can be driven towards the product by removing water, often using a Dean-Stark apparatus or a drying agent nih.gov.

Given the presence of two amine groups, the reaction can be tailored to produce mono- or bis-imines by controlling the stoichiometry of the carbonyl reactant. These imine derivatives are versatile intermediates themselves and are important in coordination chemistry and as precursors for further synthetic transformations nih.govnih.gov.

Carbonyl ReactantProduct TypeTypical Conditions
Aldehyde (1 eq.)Mono-Schiff BaseAcid catalyst (e.g., p-TsOH), Reflux in Toluene
Ketone (1 eq.)Mono-Schiff BaseAcid catalyst, Reflux with water removal
Aldehyde (>2 eq.)Bis-Schiff BaseAcid catalyst, Reflux with water removal
Ketone (>2 eq.)Bis-Schiff BaseAcid catalyst, Reflux with water removal

C-H Functionalization on the Quinoline (B57606) Ring System

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic systems, avoiding the need for pre-functionalized starting materials . For this compound, the regioselectivity of C-H functionalization is governed by the directing effects of both the heterocyclic nitrogen atom and the two exocyclic amine groups.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent wikipedia.org. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity wikipedia.orgchem-station.com.

For this compound, the amine groups are potential DMGs. However, the acidic N-H protons would be deprotonated first. Therefore, it is often necessary to convert the amines into more robust DMGs, such as amides or carbamates, which are excellent directors baranlab.orguwindsor.ca.

A C2-amido group would be expected to direct lithiation to the C3-position.

A C5-amido group would direct lithiation to the C4 and C6 positions.

The interplay between these directing groups would allow for selective functionalization at various points on the quinoline core.

Directing Group (at C2 or C5)BasePotential Position of LithiationExample Electrophiles
-NHCONR2s-BuLi/TMEDAOrtho to DMG (C3, C4, C6)I2, CO2, R-CHO, Me3SiCl
-N(CONR2)2n-BuLiOrtho to DMG (C3, C4, C6)DMF, Alkyl halides
-OCONR2 (from hydroxyquinoline)t-BuLiOrtho to DMGBoronic esters, Disulfides

Transition Metal-Catalyzed C-H Activation

Transition metal catalysis provides a versatile platform for the regioselective functionalization of C-H bonds through chelation assistance, where a coordinating group directs the catalyst to a specific C-H bond acs.org. The 8-aminoquinoline scaffold is a classic and highly effective directing group in this context, facilitating functionalization at the C5 position researchgate.netacs.org.

By analogy, the amine groups in this compound (or their acylated derivatives) can serve as powerful directing groups for various transition metals like palladium (Pd), rhodium (Rh), copper (Cu), and nickel (Ni) acs.orgacs.org.

C5-Amine Directing Effect: The C5-amino (or amido) group can direct functionalization to the C4 and C6 positions. Copper-catalyzed C5-sulfonylation and halogenation of 8-aminoquinoline amides are well-established precedents researchgate.netacs.org.

C2-Amine Directing Effect: The C2-amino (or amido) group can direct activation of the C3-H bond.

Ring Nitrogen Effect: The quinoline nitrogen itself can facilitate C2-functionalization, particularly in quinoline N-oxides acs.orgnih.govmdpi.com.

These catalytic systems enable a range of transformations including arylation, alkylation, halogenation, and sulfonylation, providing access to a diverse library of substituted this compound derivatives.

Catalyst SystemDirecting GroupPosition(s) FunctionalizedTransformation
Cu(I) / Cu(II)C5-NHCORC4, C6Sulfonylation, Halogenation researchgate.netacs.org
Pd(II)C2-NHCORC3Arylation, Alkenylation
Rh(III)C5-NHCORC4, C6Alkenylation, Annulation
Ni(II)C5-NHCORC4, C6Alkylation, Arylation acs.org

Heterocyclic Ring Annulation Utilizing Diamine Moieties

The presence of two amino groups on the quinoline core of this compound allows for the construction of fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the diamine with bifunctional electrophiles, leading to the formation of new rings fused to the quinoline framework. Such annulation strategies are pivotal in the synthesis of novel polycyclic aromatic systems with potentially enhanced biological or material properties.

One common approach involves the reaction of o-diamines with 1,2-dicarbonyl compounds to form quinoxaline or phenazine derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of aromatic diamines suggests its potential to undergo similar transformations. For instance, the condensation of an o-diamine with a diketone typically proceeds via a two-step mechanism involving the initial formation of a diimine intermediate, followed by cyclization and aromatization to yield the fused heterocyclic system. The reaction conditions for such transformations are often mild, sometimes employing catalytic amounts of acid or base.

Another strategy for heterocyclic ring annulation is the reaction of diamines with reagents that can form five- or six-membered rings containing other heteroatoms. For example, reaction with phosgene or its equivalents could lead to the formation of fused imidazole or pyrazine rings, respectively. The specific regiochemistry of these annulation reactions on this compound would be of significant interest, as it would determine the final structure and properties of the resulting polycyclic compound.

Polymerization and Oligomerization Involving this compound

The difunctional nature of this compound makes it a suitable monomer for the synthesis of polymers and oligomers through step-growth polymerization. The amino groups can react with various co-monomers to form a range of polymeric structures, including polyamides and conjugated polymers.

Polycondensation Reactions

Polycondensation is a widely employed method for the synthesis of high-performance polymers. In the context of this compound, its reaction with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, would lead to the formation of polyamides. Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal stability and mechanical strength.

The general scheme for the polycondensation of a diamine with a diacyl chloride involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride. This reaction is typically carried out in a polar aprotic solvent at low temperatures to control the reaction rate and prevent side reactions.

Table 1: Potential Aromatic Dicarboxylic Acid Chlorides for Polycondensation with this compound

Dicarboxylic Acid ChlorideResulting Polyamide Repeat Unit (Hypothetical)Potential Polymer Properties
Terephthaloyl chloridePoly(quinoline-2,5-terephthalamide)High thermal stability, rigidity, potential for liquid crystalline behavior.
Isophthaloyl chloridePoly(quinoline-2,5-isophthalamide)Good thermal stability, improved solubility compared to terephthalamide analogs.
4,4'-Oxydibenzoyl chloridePoly(oxybis(p-phenylenecarbonyl)quinoline-2,5-diamide)Enhanced flexibility and processability due to the ether linkage.

This table presents hypothetical polymer structures and properties based on established principles of polymer chemistry, as specific experimental data for this compound was not found in the searched literature.

Formation of Conjugated Polymers

The incorporation of the quinoline moiety into a polymer backbone can lead to materials with interesting electronic and optical properties, making them suitable for applications in organic electronics. Conjugated polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons.

This compound can be envisioned as a monomer in the synthesis of conjugated polymers through various cross-coupling reactions. For instance, if the diamine is first halogenated at specific positions, it could then undergo reactions like Suzuki or Stille coupling with appropriate co-monomers containing boronic acids/esters or organostannanes, respectively.

Another approach to forming conjugated polymers is through the synthesis of poly(azomethines) or Schiff base polymers. The reaction of the diamine groups of this compound with aromatic dialdehydes would result in the formation of a conjugated polymer chain containing imine linkages. These polymers are often colored and can exhibit semiconductor properties.

Table 2: Potential Strategies for the Formation of Conjugated Polymers from this compound

Polymerization MethodCo-monomer TypeResulting Polymer Type (Hypothetical)Potential Properties
Schiff Base FormationAromatic Dialdehydes (e.g., Terephthalaldehyde)Poly(azomethine)Thermal stability, semiconductivity, chromophoric properties.
Suzuki CouplingDihalogenated this compound + Aromatic Diboronic AcidPoly(arylene-quinoline)Tunable electronic properties, potential for electroluminescence.
Stille CouplingDihalogenated this compound + Aromatic DistannanePoly(arylene-quinoline)Good solubility in organic solvents, processability.

This table outlines hypothetical pathways to conjugated polymers, as direct experimental evidence for these reactions with this compound was not found in the available literature.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete map of the proton and carbon framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the Quinoline-2,5-diamine molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For this compound, the spectrum is characterized by signals from the aromatic protons on the quinoline (B57606) core and the protons of the two amine functional groups. The electron-donating nature of the amino groups significantly influences the chemical shifts of the aromatic protons, generally causing them to appear at a higher field (lower ppm) compared to unsubstituted quinoline uncw.edu. The protons on the pyridine (B92270) ring (H-3, H-4) and the benzene (B151609) ring (H-6, H-7, H-8) exhibit characteristic splitting patterns based on their coupling with adjacent protons acs.orgchemicalbook.com.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In this compound, all nine carbon atoms of the quinoline ring are expected to be distinct. The chemical shifts are highly dependent on the electronic effects of the substituents. The carbons directly bonded to the nitrogen atoms of the amino groups (C-2 and C-5) are significantly shielded, as are the ortho and para positions relative to these groups, resulting in characteristic upfield shifts researchgate.net.

While direct experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on established substituent effects on the quinoline ring system. The following table outlines these predicted values.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment δ (ppm) Assignment δ (ppm)
H-3~6.8 - 7.0C-2~155 - 158
H-4~7.6 - 7.8C-3~115 - 118
H-6~6.5 - 6.7C-4~135 - 138
H-7~7.0 - 7.2C-4a~147 - 150
H-8~7.1 - 7.3C-5~140 - 143
2-NH₂~4.5 - 5.5C-6~105 - 108
5-NH₂~4.0 - 5.0C-7~128 - 131
C-8~110 - 113
C-8a~120 - 123

To confirm the assignments made from 1D NMR and to establish the complete bonding network, a suite of 2D NMR experiments is essential researchgate.netacs.org.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-3 and H-4, and a chain of correlations connecting H-6, H-7, and H-8, confirming the connectivity within the pyridine and benzene ring fragments, respectively acs.org.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It is used to definitively assign the carbon signals for all protonated carbons (C-3, C-4, C-6, C-7, C-8) by correlating their signals to their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the full carbon skeleton by showing correlations between protons and carbons over two or three bonds. This technique would allow for the assignment of quaternary (non-protonated) carbons such as C-2, C-4a, C-5, and C-8a. For example, correlations would be expected from the H-4 proton to carbons C-2, C-4a, and C-5, and from the amine protons to adjacent carbons, thus linking the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY can help confirm the substitution pattern by showing spatial proximity between, for example, the protons of the C-5 amino group and the H-4 and H-6 protons.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₉N₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₉H₉N₃
Monoisotopic Mass159.079647 u
[M+H]⁺ (Protonated)160.087472 u

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions provide detailed structural information nih.govyoutube.com. The fragmentation of protonated this compound is expected to proceed through several key pathways, including losses related to the amino groups and the quinoline core.

Common fragmentation pathways for protonated amino-containing aromatic compounds include the loss of ammonia (NH₃) nih.gov. The quinoline ring itself can undergo characteristic fragmentations, such as the loss of hydrogen cyanide (HCN). Analysis of these neutral losses and the resulting fragment ions allows for the confirmation of the presence and position of the amino groups on the quinoline scaffold.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint" researchgate.netnih.govresearchgate.net.

For this compound, the key vibrational modes are associated with the N-H bonds of the two primary amine groups and the aromatic C=C and C=N bonds of the quinoline ring system astrochem.orgmdpi.com.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound (Predicted)

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium-Strong (IR)
Aromatic C-H Stretch3000 - 3100Medium-Weak
N-H Bend (Scissoring)1590 - 1650Medium-Strong (IR)
Aromatic C=C and C=N Stretch1450 - 1620Strong
C-N Stretch1250 - 1350Medium
Aromatic C-H Out-of-Plane Bend750 - 900Strong (IR)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule, revealing atomic coordinates, bond lengths, and bond angles with high precision.

While X-ray crystallography provides unparalleled detail on solid-state structure, specific single-crystal X-ray diffraction data for this compound is not extensively reported in the literature. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a synthesized quinoline derivative, (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic acid, is presented as an example. chemmethod.com This related compound was found to crystallize in the monoclinic system with the P2₁/c space group. chemmethod.com

Interactive Data Table: Example Crystallographic Data for a Quinoline Derivative The following table contains example data for a related quinoline derivative to illustrate the outputs of X-ray Crystallography.

ParameterValue
Empirical FormulaC₁₈H₂₁N₃O₇
Crystal SystemMonoclinic
Space GroupP2₁/c

Note: Data sourced from a study on a specific quinoline derivative to exemplify the technique. chemmethod.com

UV-Vis Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. pharmatutor.orglibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. uzh.ch

The structure of this compound contains a quinoline ring system, which is an aromatic chromophore, substituted with two amino (-NH₂) groups. These amino groups act as auxochromes, which are substituents that can modify the absorption characteristics of a chromophore. The presence of lone pair electrons on the nitrogen atoms of the amino groups leads to possible n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π orbital) electronic transitions. pharmatutor.orguzh.chslideshare.net

The n → π* transitions typically require less energy and occur at longer wavelengths but are often of lower intensity. pharmatutor.orguzh.ch The π → π* transitions in conjugated systems, like the quinoline ring, are generally more intense. uzh.ch The addition of the amino auxochromes to the quinoline system is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system through the lone pair electrons of the nitrogen atoms, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pharmatutor.org Studies on various aminoquinoline derivatives confirm that they exhibit characteristic absorption bands in the UV-Vis spectrum. researchgate.netresearchgate.net

Interactive Data Table: UV-Vis Absorption Maxima (λₘₐₓ) for Related Aminoquinoline Compounds The following table contains data for related aminoquinoline compounds to illustrate the typical absorption regions.

Compound TypeSolventApprox. λₘₐₓ (nm)Electronic Transition Type
Aminoquinoline DerivativesEthanol> 300π → π*
Aminoquinoline DerivativesVarious> 540D-π-A structure

Note: Data is generalized from studies on various aminoquinoline derivatives, as specific data for this compound is not detailed in the provided sources. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies of Quinoline 2,5 Diamine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insight into the electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Quinoline-2,5-diamine, DFT would be applied to calculate its optimized geometry, vibrational frequencies, and various thermodynamic parameters. Different functionals, such as B3LYP, are commonly paired with basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost. Such calculations are crucial for predicting the molecule's ground-state properties and serve as a foundation for more advanced studies.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the molecule. This is typically done by systematically rotating the flexible bonds and calculating the energy of each resulting conformer. Molecular Dynamics (MD) simulations would provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and can help in understanding its flexibility and conformational preferences under different conditions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Similarly, the vibrational frequencies calculated from DFT can be used to predict the Infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of the experimental results.

Reactivity Descriptors and Reaction Pathway Modeling

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, would be used to quantify the reactivity of this compound. These descriptors help in understanding the molecule's susceptibility to different types of chemical reactions. Furthermore, computational methods can be employed to model potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and thermodynamics of a reaction, providing a detailed mechanistic understanding.

Quantum Chemical Studies on Aromaticity and Tautomerism

The aromaticity of the quinoline (B57606) ring system in this compound can be assessed using various quantum chemical methods, such as Nucleus-Independent Chemical Shift (NICS) calculations. These studies would quantify the degree of aromatic character, which is linked to the molecule's stability. Additionally, the presence of amino groups raises the possibility of tautomerism. Computational studies would be essential to determine the relative stabilities of different tautomeric forms of this compound in various environments (gas phase and in solution), which can significantly influence its chemical and biological properties.

Reactivity and Reaction Mechanisms of Quinoline 2,5 Diamine

Nucleophilic Reactivity of Amine Groups

The two exocyclic amine groups in Quinoline-2,5-diamine possess nucleophilic character due to the lone pair of electrons on the nitrogen atoms. However, their reactivity is not identical, being influenced by their position on the quinoline (B57606) ring.

The 5-amino group , attached to the carbocyclic (benzene) portion of the quinoline core, behaves like a typical arylamine. Its lone pair is delocalized into the aromatic system, which reduces its basicity and nucleophilicity compared to aliphatic amines. Nevertheless, it can readily participate in standard reactions of aromatic amines, such as acylation, alkylation, and diazotization, upon treatment with appropriate electrophilic reagents.

The 2-amino group is situated on the heterocyclic (pyridine) part of the ring system. Its nucleophilicity is significantly modulated by the adjacent ring nitrogen. This group is part of a 2-aminopyridine-type system, which can exhibit tautomerism, existing in equilibrium with its imino form (quinoline-2(1H)-imine-5-amine). The electron-withdrawing nature of the quinoline ring nitrogen reduces the electron density on the 2-amino group, making it less nucleophilic than the 5-amino group.

Reactions such as acylation with acyl chlorides or anhydrides would be expected to proceed at both amine groups, potentially with different rates, allowing for selective functionalization under carefully controlled conditions.

Table 1: Comparison of Expected Nucleophilic Reactivity

Functional Group Position Electronic Influence Expected Relative Reactivity Potential Reactions
5-Amino Benzene (B151609) Ring Mesomeric (+M) effect donates electron density to the ring. Higher Acylation, Alkylation, Sulfonylation, Diazotization
2-Amino Pyridine (B92270) Ring Part of an amidine-like system; electron density reduced by ring nitrogen. Lower Acylation, Alkylation

Electrophilic Aromatic Substitution on the Quinoline Core

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the benzene ring, preferentially at the C5 and C8 positions. In this compound, the presence of two powerful activating amino groups dramatically influences the regioselectivity of these reactions. pharmaguideline.comwikipedia.org Both -NH2 groups are strong ortho-, para-directors.

Activating Nature : The amine groups, through their positive mesomeric effect (+M), strongly activate the quinoline ring towards electrophilic attack, making the molecule much more reactive than unsubstituted quinoline.

Directing Effects :

The 5-amino group directs incoming electrophiles to the ortho (C6) and para (C7, relative to the C10 bridge) positions.

The 2-amino group also activates the ring, but its influence on the benzene portion is less direct.

Considering the combined directing effects, the positions on the carbocyclic ring are the most probable sites for substitution. The C6 position is ortho to the strong 5-amino directing group, making it a highly likely site for electrophilic attack. The C8 position is also activated. The precise outcome of a reaction would depend on the specific electrophile and the reaction conditions, including steric hindrance. For instance, in nitration or halogenation reactions, substitution at the C6 position is strongly predicted.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position Influence of 5-NH₂ Group Influence of 2-NH₂ Group Overall Predicted Reactivity
C3 - Ortho Moderately Activated
C4 - Para Moderately Activated
C6 Ortho - Strongly Activated
C7 Para - Activated
C8 Meta - Activated

Cyclization Reactions Involving Both Amine Functionalities

Cyclization reactions involving both the 2- and 5-amino groups to form an additional fused ring are structurally challenging. For such cyclizations to occur, the two functional groups typically need to be in an ortho (adjacent) or peri (1,8) relationship, which is not the case for this compound.

However, vicinal diaminoquinolines, such as quinoline-5,6-diamine, are known to undergo condensation reactions with 1,2-dicarbonyl compounds, aldehydes, or related reagents to form new heterocyclic rings. For example, the reaction of a vicinal diamine with furfural can yield an imidazo-fused quinoline. researchgate.net While this specific reaction does not apply directly to the 2,5-isomer, it illustrates a general strategy for expanding the quinoline ring system.

For this compound, cyclization would require a reagent capable of bridging the C2 and C5 positions. Such a reaction is not common and would necessitate a linker of appropriate length and geometry. No specific examples of such cyclizations involving the 2- and 5-amino groups simultaneously are documented in the literature.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily dictated by the aromatic amine functionalities. Aromatic amines are susceptible to oxidation, and the presence of two such groups on the electron-rich quinoline system makes the molecule sensitive to oxidizing agents.

Oxidation : Exposure to mild oxidizing agents can lead to the formation of highly colored, complex polymeric materials, a common characteristic of aromatic amines. Stronger oxidation can result in the formation of quinone-imine structures. The oxidation process involves the removal of electrons, often leading to the formation of radical cations as intermediates which can then couple. youtube.comyoutube.com The specific products would be highly dependent on the oxidant used and the reaction conditions.

Reduction : The quinoline ring itself is resistant to reduction under mild conditions. Catalytic hydrogenation under forcing conditions (high pressure and temperature) or chemical reduction using methods like Birch reduction could potentially reduce the quinoline core. However, the amino groups are generally stable to most reducing agents, unless they are first converted into other functional groups like nitro or diazonium groups.

Table 3: General Redox Behavior

Reaction Type Reagent Class Potential Products
Oxidation Mild Oxidants (e.g., air, Fe³⁺) Colored polymeric materials
Oxidation Strong Oxidants (e.g., K₂Cr₂O₇) Quinone-imines, degradation products
Reduction Catalytic Hydrogenation (e.g., H₂/Pd) Tetrahydroquinoline derivatives

Ligand Binding and Coordination Chemistry in Non-Biological Contexts

This compound possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The three nitrogen atoms—the quinoline ring nitrogen (N1), the 2-amino nitrogen (N2'), and the 5-amino nitrogen (N5')—can potentially donate their lone pairs of electrons to a metal center. wikipedia.org

The geometry of the molecule allows for several coordination modes:

Monodentate : Coordination could occur through any single nitrogen atom, though the quinoline ring nitrogen is often the most common site for simple quinoline derivatives.

Bidentate : The molecule can act as a bidentate ligand, forming a chelate ring with a metal ion. The most likely bidentate coordination would involve the quinoline nitrogen (N1) and the 2-amino group (N2'), which would form a stable five-membered chelate ring. Another possibility is chelation involving the N1 and the 5-amino group, though this would form a less stable six-membered ring.

Bridging Ligand : The diamine could also act as a bridging ligand, coordinating to two different metal centers simultaneously, potentially leading to the formation of coordination polymers. mdpi.com

The specific coordination mode would be influenced by the nature of the metal ion (its size, charge, and preferred coordination geometry), the counter-ion, and the solvent system used. The formation of such metal complexes would be expected to alter the electronic properties and reactivity of the quinoline ligand.

Table 4: Potential Coordination Modes and Chelation

Coordination Mode Donor Atoms Involved Chelate Ring Size Stability
Bidentate N1, N2' 5-membered High
Bidentate N1, N5' 6-membered Moderate
Bridging (N1, N2') and N5' or (N1, N5') and N2' - Dependent on metal and linker geometry

Applications of Quinoline 2,5 Diamine and Its Derivatives in Non Biological Fields

Applications in Dye and Pigment Chemistry

The quinoline (B57606) core is a well-established component in the synthesis of various dyes, including cyanine (B1664457) and photosensitive pigments. researchgate.net Derivatives of quinoline are utilized to produce colors such as C.I. Acid Yellow 3 and C.I. Solvent Yellow 33. researchgate.net The presence of amino groups, as in Quinoline-2,5-diamine, offers powerful auxochromes that can be chemically modified to create a wide spectrum of colors and functionalities.

The design of chromophores based on this compound involves leveraging the electron-donating nature of the two amine groups. These groups can enhance the delocalization of π-electrons within the aromatic system, which is fundamental to a molecule's ability to absorb and emit light. The synthesis strategy often involves modular designs where different domains of the quinoline scaffold can be engineered to tune properties. nih.govacs.org

Key aspects of chromophore design with this compound derivatives include:

Intramolecular Charge Transfer (ICT): The diamine can serve as the electron-donor part of a donor-π-acceptor (D-π-A) system. By reacting one or both amine groups with electron-withdrawing moieties, it is possible to create molecules with strong ICT character. This is a common strategy for developing dyes with tunable absorption and emission wavelengths.

Functionalization: The amino groups are reactive sites for various chemical transformations. They can be diazotized to form azo dyes, condensed with aldehydes or ketones to form Schiff bases, or acylated to create amide derivatives. Each modification significantly alters the electronic structure and, consequently, the color of the resulting dye. For instance, the synthesis of novel quinoline derivatives can be achieved through the cyclization of precursors followed by the reduction of a nitro group to an amine, which is then available for further coupling reactions. nih.gov

Extended Conjugation: The diamine can be used as a building block to construct larger, conjugated systems. For example, it can be incorporated into polymethine chains, which are characteristic of cyanine dyes, to modulate their spectral properties. researchgate.net

The synthesis of these dyes is often streamlined, with some quinoline-based fluorescent probes being synthesized in just two steps from commercially available materials with high yields. nih.govacs.org

The photophysical properties of quinoline derivatives, such as UV-Vis absorption, fluorescence, Stokes shift, and quantum yield, are crucial for their application in materials. nih.gov These properties are highly dependent on the molecular structure and can be finely tuned. For example, modifying the substituents on the quinoline ring can shift absorption and emission spectra, a key consideration for applications like visible light photoinitiators. mdpi.comnih.gov

Derivatives of quinoline are known to exhibit significant fluorescence, a property that is exploited in various material applications. nih.govnih.gov The introduction of different functional groups allows for the tuning of emission wavelengths across the visible spectrum. For instance, certain quinoline derivatives emit in the blue region of the spectrum. nih.gov The environment can also influence these properties; the UV absorption of some quinoline derivatives with extended conjugation can be affected by the polarity of the solvent, which may be due to aggregation effects. mdpi.com

Below is a table summarizing the photophysical properties of representative quinoline derivatives, illustrating the impact of structural modifications.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Application Note
Quinoline Derivative DQ2~350--Characterized by an intense absorption band. mdpi.comnih.gov
Quinoxaline Derivative DQ5>350--Shows a bathochromic (red) shift compared to DQ2. mdpi.comnih.gov
QP Ligand294, 351, 40547267 (from 405 nm)Exhibits blue light emission. nih.gov
MnQP Complex294, 351, 40547267 (from 405 nm)Emission properties are similar to the uncomplexed ligand. nih.gov

This table is generated based on data for various quinoline derivatives to illustrate typical properties. QP and MnQP data were measured in THF. nih.gov

Role in Material Science

The diamine functionality of this compound makes it a highly valuable precursor for creating advanced materials with tailored electronic, optical, and mechanical properties.

This compound is an ideal monomer for step-growth polymerization due to its two reactive amine groups. It can react with difunctional compounds like diacyl chlorides, dicarboxylic acids, or diisocyanates to form a variety of polymers, including:

Polyamides: Reaction with diacyl chlorides or dicarboxylic acids yields aromatic polyamides (aramids). These polymers are often characterized by high thermal stability, excellent mechanical strength, and chemical resistance, analogous to commercial materials like Kevlar and Nomex.

Polyimides: A two-step process involving reaction with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical cyclization, produces polyimides. These materials are renowned for their outstanding thermal stability, dielectric properties, and radiation resistance.

Polyureas: Reaction with diisocyanates leads to the formation of polyureas, which are used in coatings, adhesives, and elastomers.

Furthermore, quinoline-based monomers can be incorporated into copolymers to impart specific properties. For example, copolymers of quinoline and 9,9-dialkylfluorene have been synthesized via Suzuki cross-coupling, resulting in soluble polymers that emit blue light. researchgate.net Similarly, novel acrylate (B77674) monomers based on quinoline have been synthesized and polymerized to create materials for biological applications. nih.gov The ability to create copolymers allows for fine-tuning of properties such as solubility, processability, and the electronic energy levels of the final material.

Quinoline derivatives are widely used in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net The quinoline moiety is a core component of Tris-(8-hydroxyquinolinato) aluminum (Alq3), one of the most common electron-transporting and emissive materials in OLEDs due to its stability and luminescence. researchgate.netresearchgate.net

Derivatives of this compound can be designed to function in various roles within an OLED device:

Emissive Layer (EML): By modifying the quinoline core with suitable substituents, the emission color can be tuned. Quinoline-based materials have been developed that show bright blue emission with narrow bandwidths, which is essential for full-color displays. researchgate.net

Hole Transport Layer (HTL): The aromatic amine groups in this compound are structurally similar to components of common hole-transporting materials like NPB (N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine). This suggests that polymers or molecules derived from this compound could facilitate the transport of positive charge carriers (holes) from the anode to the emissive layer.

Electron Transport Layer (ETL): The quinoline ring itself is electron-deficient, which is a desirable characteristic for electron-transporting materials. researchgate.net

The versatility of quinoline chemistry allows for the creation of multifunctional materials that combine transporting and emissive properties, simplifying OLED device architecture. researchgate.netresearchgate.net

The fluorescent properties of quinoline derivatives make them excellent candidates for developing chemical sensors. nih.gov The sensing mechanism often relies on the interaction of a non-biological analyte, such as a metal ion, with the quinoline-based molecule, leading to a detectable change in its fluorescence (e.g., quenching or enhancement).

The diamine groups in this compound can act as effective chelating sites for metal ions. The binding of a metal ion can perturb the electronic structure of the fluorophore, modulating its emission properties. This principle has been used to create sensors for various ions. For instance, fluorescent quinolines are effective in detecting metal ions, and 8-hydroxyquinoline (B1678124) derivatives are commonly employed as sensors for Zn²⁺. nih.gov

A specific example is the development of a nanoporous silica-based sensor functionalized with dihydropyrano quinoline derivatives for the selective and sensitive detection of Fe³⁺ ions. researchgate.net In this system, the presence of Fe³⁺ caused a discernible fluorescence quenching, while other cations had no significant effect. researchgate.net This demonstrates the potential for creating highly selective sensors by immobilizing quinoline derivatives onto solid supports.

The key features of this compound-based sensors are summarized in the table below.

FeatureRole of this compound MoietySensing MechanismTarget Analytes (Examples)
Chelation Site The two amino groups and the quinoline nitrogen can form stable complexes with metal ions.Analyte binding alters the intramolecular charge transfer (ICT) characteristics of the molecule.Metal ions (e.g., Fe³⁺, Zn²⁺). nih.govresearchgate.net
Fluorophore The conjugated quinoline ring system provides the intrinsic fluorescence.Fluorescence quenching or enhancement upon analyte binding.Various cations and anions. nih.gov
Signal Transduction Changes in the electronic state upon binding are transduced into an optical signal.Perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.Non-biological small molecules.

Applications in Photovoltaics

Quinoline derivatives have emerged as a promising class of materials for applications in third-generation photovoltaics, particularly in dye-sensitized solar cells (DSSCs). nih.gov The fundamental principle of a DSSC involves a photosensitizer (dye) adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). When the dye absorbs light, an electron is excited and injected into the conduction band of the semiconductor, generating an electric current. The efficiency of these cells is highly dependent on the photophysical and electrochemical properties of the dye.

Organic dyes based on a donor-π-acceptor (D-π-A) architecture are of significant interest. In this structure, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for efficient electron injection into the semiconductor. The quinoline nucleus, being an electron-deficient system, can function effectively as part of the π-linker or the acceptor unit in such dyes. nih.gov

While direct applications of this compound in photovoltaics are not extensively documented in current literature, its structure as an electron-rich diamino-substituted quinoline makes it a viable candidate for use as a building block in the synthesis of novel photosensitizers. The amino groups can serve as potent electron-donating moieties or as points for further functionalization to tune the electronic properties of the final dye molecule. For instance, theoretical studies on newly designed quinoline-derivative dyes have been conducted to investigate their geometries, electronic structures, and absorption spectra using density functional theory (DFT), highlighting the potential of this class of compounds. nih.gov The strategic placement of donor and acceptor groups on the quinoline scaffold allows for the engineering of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize light-harvesting efficiency and electron transfer kinetics.

Table 1: Key Parameters for D-π-A Dyes in DSSCs

Parameter Description Importance in DSSCs
HOMO Level Highest Occupied Molecular Orbital energy. Must be more negative than the redox potential of the electrolyte for efficient dye regeneration.
LUMO Level Lowest Unoccupied Molecular Orbital energy. Must be more positive than the conduction band edge of the semiconductor (e.g., TiO₂) for efficient electron injection.
HOMO-LUMO Gap The energy difference between HOMO and LUMO levels. Determines the absorption wavelength of the dye; a smaller gap leads to absorption of longer wavelength light.
Light Harvesting Efficiency (LHE) The fraction of incident photons absorbed by the dye at a specific wavelength. A high LHE across the solar spectrum is desirable for maximizing photocurrent.

| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from the donor to the acceptor part of the dye. | Facilitates the injection of the electron into the semiconductor. |

Use in Synthetic Organic Chemistry as Building Blocks or Reagents

Ligands in Catalysis (Homogeneous and Heterogeneous)

The quinoline scaffold is a privileged structure in coordination chemistry and is widely used in the design of ligands for organometallic catalysis. researchgate.net The nitrogen atom in the quinoline ring provides a coordination site for metal ions. The presence of additional donor groups, such as the two amino groups in this compound, can render the molecule a bidentate or potentially polydentate ligand, capable of forming stable chelate complexes with various transition metals. These metal complexes can function as highly effective catalysts in a range of organic transformations.

Homogeneous Catalysis: In homogeneous catalysis, quinoline-based ligands have been instrumental in advancing reactions such as hydrogenation, C-H activation, and cross-coupling reactions. researchgate.netmdpi.com Chiral diamine ligands, in particular, are of paramount importance in asymmetric catalysis, where they can induce enantioselectivity in the products. nih.gov For example, chiral ruthenium(II) and iridium complexes bearing N-monosulfonylated diamine ligands have proven highly effective for the asymmetric hydrogenation of quinoline derivatives themselves, affording chiral tetrahydroquinolines with excellent enantioselectivity. nih.gov The mechanism of enantioselection in these systems is often attributed to the formation of a well-defined chiral environment around the metal center, for instance, through CH/π interactions between the ligand and the substrate. nih.gov

While specific catalytic systems employing this compound as a ligand are not prominently featured in the literature, its structure is analogous to other diamines used in catalysis. It can be envisioned as a precursor for N,N'-bidentate ligands for various metal-catalyzed reactions. The amino groups can be further derivatized, for instance, by forming Schiff bases, to create more complex ligand architectures with tailored steric and electronic properties. thieme-connect.com

Heterogeneous Catalysis: In heterogeneous catalysis, the focus is on catalysts that are in a different phase from the reactants, which simplifies catalyst recovery and reuse. Quinoline derivatives can be immobilized on solid supports, such as polymers or inorganic materials like silica (B1680970) and zeolites, to create heterogeneous catalysts. rsc.org For instance, zeolite-based catalysts have been employed for the synthesis of quinolines from anilines and alcohols. rsc.org Conversely, metal nanoparticles supported on various materials are used for the hydrogenation of the quinoline ring. thieme-connect.com A granular cobalt-based catalyst, prepared in-situ from cobalt(II) acetate (B1210297) and zinc powder, has been shown to effectively catalyze the pressure hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines in aqueous solution. thieme-connect.com this compound could potentially be used as a modifying agent for the surface of such catalysts or as a building block for porous organic polymers that can act as catalyst supports.

Table 2: Examples of Catalytic Systems Using Quinoline-Based Ligands

Catalyst Type Metal Center Ligand Type Reaction Reference
Homogeneous Ruthenium(II) Chiral N-monosulfonylated diamine Asymmetric hydrogenation of quinolines nih.gov
Homogeneous Iridium Chiral ferrocenyloxazoline N,P ligands Asymmetric hydrogenation of quinolines dicp.ac.cn
Homogeneous Rhodium 1,2-Bis(diphenylphosphino)ethane Regioselective hydrogenation of quinoline dntb.gov.ua
Homogeneous Manganese(II) Phosphine-free complex Synthesis of quinolines acs.org
Heterogeneous Cobalt/Zinc In-situ prepared particles Hydrogenation of quinolines thieme-connect.com

Chiral Auxiliaries and Resolving Agents

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Two classical strategies for obtaining single enantiomers are the use of chiral auxiliaries and chiral resolution.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. While various classes of compounds are used as chiral auxiliaries, there is no direct evidence in the reviewed literature of this compound being employed in this capacity. However, its structure offers potential for derivatization into a chiral auxiliary. For instance, one of the amino groups could be reacted with a chiral molecule (like an amino acid) to create a new chiral entity that could then be used to direct stereoselective reactions.

A chiral resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods such as fractional crystallization or chromatography. wikipedia.org After separation, the resolving agent is removed to yield the individual enantiomers of the original compound.

Amines are common resolving agents for racemic carboxylic acids, and carboxylic acids are used to resolve racemic amines. The two amino groups of this compound offer two basic sites for salt formation with a chiral acid, such as tartaric acid or mandelic acid. wikipedia.orgnih.gov This would produce a mixture of diastereomeric salts. If these salts exhibit sufficient differences in solubility, they could be separated by crystallization, leading to the resolution of a chiral acid. Similarly, derivatives of this compound could be synthesized to act as chiral derivatizing agents. For example, reacting this compound with a chiral acid chloride could produce a chiral amide, which could then be used to derivatize and separate racemic alcohols or amines via chromatography. researchgate.netresearchgate.net

Table 3: Common Strategies for Obtaining Enantiomerically Pure Compounds

Method Principle Role of this compound (Potential)
Chiral Auxiliary Temporary incorporation of a chiral molecule to control the stereochemical outcome of a reaction on a prochiral substrate. Could be derivatized with a chiral moiety (e.g., an amino acid) to create a novel chiral auxiliary.
Chiral Resolution Separation of a racemic mixture into its enantiomers by forming a separable mixture of diastereomers. Could act as a basic resolving agent for racemic acids by forming diastereomeric salts. wikipedia.orgnih.gov

| Chiral Derivatizing Agent | Reaction of a racemic mixture with a chiral reagent to form diastereomers that can be separated and quantified, typically by chromatography. | Can be converted into a chiral reagent (e.g., by reaction with a chiral acid) for the derivatization and separation of other racemic compounds. researchgate.netresearchgate.net |

Based on a thorough review of the available scientific literature, there is currently a lack of specific research published on the chemical compound "this compound" that aligns with the detailed sections and subsections requested in your outline.

Specifically, dedicated research on the following topics for this compound could not be located:

Novel and sustainable synthetic methodologies.

Exploration of its use in advanced functional materials.

Its integration into supramolecular assemblies.

Theoretical insights for the rational design of its derivatives.

The search results frequently reference related but structurally distinct compounds, such as quinoline-5,6-diamine and quinazoline-2,5-diamine, or discuss quinoline derivatives in general. Adhering to the strict requirement of focusing solely on "this compound" and the provided outline is not possible with the current state of published research.

Therefore, the generation of a thorough, informative, and scientifically accurate article that strictly follows the requested structure cannot be fulfilled at this time.

Q & A

What are the established synthetic routes for Quinoline-2,5-diamine, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of this compound typically involves cyclocondensation, hydrolysis, and methylation steps. For example, cyclocondensation of diphenylamine with diethylmalonate yields intermediates like 4-hydroxyquinoline derivatives, which are further modified through alkaline hydrolysis and methylation . To optimize yields, systematically vary catalysts (e.g., Lewis acids), solvent systems (polar vs. non-polar), and temperatures using Design of Experiments (DoE) methodologies. Monitor reaction progress via TLC and characterize intermediates with UV, IR, and NMR spectroscopy to confirm structural integrity at each stage .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or mass spectrometry) during characterization of this compound derivatives?

Advanced Research Question
Discrepancies in spectral data often arise from impurities, solvent effects, or tautomeric equilibria. For NMR, employ deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess peak shifts. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions. If ambiguity persists, computationally simulate NMR spectra using tools like ACD/Labs or compare with literature data for analogous quinoline derivatives. Document all experimental parameters (e.g., temperature, concentration) to ensure reproducibility .

What methodological approaches are recommended for studying the stability of this compound under physiological conditions?

Advanced Research Question
Design accelerated stability studies by exposing the compound to varying pH (1.2–7.4), temperatures (25–40°C), and light conditions. Use HPLC with UV detection to quantify degradation products over time. For kinetic analysis, apply the Arrhenius equation to predict shelf-life. Include control samples spiked with antioxidants (e.g., ascorbic acid) to assess protective effects. Report degradation pathways (hydrolysis, oxidation) and validate with LC-MS/MS .

How should researchers design structure-activity relationship (SAR) studies for this compound-based anticonvulsant agents?

Advanced Research Question
Synthesize derivatives with systematic substitutions at the 2- and 5-positions (e.g., halogens, alkyl groups). Test in vivo anticonvulsant activity using the maximal electroshock (MES) model in rodents, with phenytoin as a positive control. Use multivariate regression analysis to correlate substituent properties (e.g., lipophilicity, electronic effects) with biological activity. For mechanistic insights, perform molecular docking studies against voltage-gated sodium channels or NMDA receptors .

What strategies are effective in addressing contradictory bioactivity results between in vitro and in vivo models for this compound derivatives?

Advanced Research Question
Contradictions may stem from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Conduct parallel in vitro assays (e.g., receptor binding) and in vivo pharmacokinetic profiling (plasma concentration-time curves). Use metabolic stability assays (e.g., liver microsomes) to identify rapid degradation. If discrepancies persist, employ imaging techniques (e.g., PET scans) to monitor compound distribution in vivo .

Which computational tools and parameters are critical for predicting the interaction of this compound with biological targets?

Basic Research Question
Use molecular docking software (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., NMDA receptors). Optimize force fields (AMBER, CHARMM) for ligand flexibility and solvation effects. Validate predictions with free-energy perturbation (FEP) or molecular dynamics (MD) simulations (>100 ns trajectories). Cross-reference results with experimental IC50 values from competitive binding assays .

How can researchers ensure reproducibility in synthesizing this compound derivatives across laboratories?

Basic Research Question
Document all experimental details: catalyst purity, solvent batch numbers, and drying methods. Share raw spectral data (e.g., NMR FID files) via repositories like Zenodo. Use standardized characterization protocols (e.g., USP guidelines for HPLC). Collaborate with external labs for inter-laboratory validation studies, and report negative results to highlight critical variables (e.g., moisture sensitivity) .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Calculate LD50/ED50 values with 95% confidence intervals. For multivariate toxicity data (e.g., organ-specific effects), use principal component analysis (PCA) or hierarchical clustering. Validate findings with repeated-measures ANOVA to account for inter-subject variability .

How should researchers approach the synthesis of novel this compound analogs with enhanced solubility for therapeutic applications?

Advanced Research Question
Introduce hydrophilic substituents (e.g., sulfonate groups) or formulate as prodrugs (e.g., phosphate esters). Use combinatorial chemistry to generate libraries, followed by high-throughput solubility screening (e.g., nephelometry). For lead optimization, apply quantitative structure-property relationship (QSPR) models to predict logP and aqueous solubility. Validate with pharmacokinetic studies in rodent models .

What are the best practices for reporting conflicting spectral data in publications involving this compound?

Basic Research Question
Clearly annotate unexpected peaks in NMR/IR spectra and propose plausible explanations (e.g., rotamers, tautomers). Include raw data in supplementary materials and compare with literature values for similar compounds. If unresolved, acknowledge limitations and suggest follow-up experiments (e.g., X-ray crystallography). Adhere to journal guidelines for spectral presentation, ensuring axis labels and integration values are legible .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-2,5-diamine
Reactant of Route 2
Reactant of Route 2
Quinoline-2,5-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.